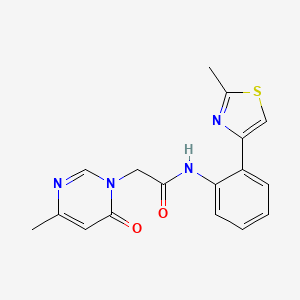
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including molecular characteristics, biological assays, and mechanisms of action, providing a comprehensive overview of its biological activity.
Molecular Characteristics
- Molecular Formula : C18H19N3O1S
- Molecular Weight : 325.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and neuroprotective agent.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 15.3 |
| This compound | A549 (lung cancer) | 12.8 |
These compounds often act through the inhibition of specific enzymes involved in cancer progression, such as topoisomerases and kinases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. The compound demonstrated an IC50 value of 10.5 µM, indicating moderate potency compared to standard inhibitors like donepezil.
- Butyrylcholinesterase (BuChE) : The compound showed an IC50 value of 8.0 µM against BuChE, suggesting it may have a dual mechanism beneficial for neuroprotection.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, disrupting their normal function.
- Cell Signaling Pathways : It may modulate signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : Research has confirmed the structure using techniques such as NMR and mass spectrometry, ensuring the integrity of the synthesized compound .
- Biological Evaluation : In vitro studies have shown that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
- ADME Properties : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for oral bioavailability .
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-17(23)21(10-18-11)8-16(22)20-14-6-4-3-5-13(14)15-9-24-12(2)19-15/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVPFDXVGVHPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













